Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate
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Overview
Description
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate is a complex organic compound with a molecular formula of C16H21BN2O4. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,5-A]pyrazine core. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate typically involves the following steps:
Formation of the Imidazo[1,5-A]pyrazine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boron-carbon bond.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can modify the imidazo[1,5-A]pyrazine core.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced imidazo[1,5-A]pyrazine derivatives.
Substitution: Various substituted imidazo[1,5-A]pyrazine derivatives.
Scientific Research Applications
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: As a probe for studying biological processes involving boron.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The imidazo[1,5-A]pyrazine core can interact with biological targets, potentially affecting molecular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate
- 1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)piperidine-1-carboxylate
Uniqueness
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate is unique due to its specific combination of the imidazo[1,5-A]pyrazine core and the boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H20BN3O4 |
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Molecular Weight |
317.15 g/mol |
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrazine-1-carboxylate |
InChI |
InChI=1S/C15H20BN3O4/c1-6-21-13(20)12-10-7-17-11(8-19(10)9-18-12)16-22-14(2,3)15(4,5)23-16/h7-9H,6H2,1-5H3 |
InChI Key |
SVLLREGDKIPJNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NC(=C3C=N2)C(=O)OCC |
Origin of Product |
United States |
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